Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and an ethyl ester moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common route includes the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with ethyl 2-bromo-2-(methoxyimino)acetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the piperazine ring may facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)propanoate
- 4-(4-Fluorophenyl)piperazine
- Ethyl 2-(methoxyimino)acetate
Uniqueness
Ethyl 3-(4-(4-fluorophenyl)piperazino)-2-(methoxyimino)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22FN3O3 |
---|---|
Molecular Weight |
323.36 g/mol |
IUPAC Name |
ethyl (2E)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyiminopropanoate |
InChI |
InChI=1S/C16H22FN3O3/c1-3-23-16(21)15(18-22-2)12-19-8-10-20(11-9-19)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3/b18-15+ |
InChI Key |
SRVCVNNQOQHCPE-OBGWFSINSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/OC)/CN1CCN(CC1)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)C(=NOC)CN1CCN(CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.